2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde
CAS No.: 1713160-78-1
Cat. No.: VC2711180
Molecular Formula: C14H19BrN2O
Molecular Weight: 311.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1713160-78-1 |
|---|---|
| Molecular Formula | C14H19BrN2O |
| Molecular Weight | 311.22 g/mol |
| IUPAC Name | 2-bromo-4-[4-(dimethylamino)piperidin-1-yl]benzaldehyde |
| Standard InChI | InChI=1S/C14H19BrN2O/c1-16(2)12-5-7-17(8-6-12)13-4-3-11(10-18)14(15)9-13/h3-4,9-10,12H,5-8H2,1-2H3 |
| Standard InChI Key | XAMMJORTMLFBQG-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br |
| Canonical SMILES | CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br |
Introduction
Chemical Structure and Properties
2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde features a piperidine ring substituted with a dimethylamino group and a bromobenzaldehyde moiety, which enhances its chemical reactivity and biological properties. The compound belongs to the class of piperidine derivatives with potential pharmacological applications.
| Property | Information |
|---|---|
| CAS Number | 1713160-78-1 |
| Molecular Formula | C₁₄H₁₉BrN₂O |
| Molecular Weight | 311.22 g/mol |
| IUPAC Name | 2-bromo-4-[4-(dimethylamino)piperidin-1-yl]benzaldehyde |
| Standard InChI | InChI=1S/C14H19BrN2O/c1-16(2)13-5-7-17(8-6-13)14-9-12(15)4-3-11(14)10-18/h3-4,9-10,13H,5-8H2,1-2H3 |
| Standard InChIKey | VJXSWLWYFUCRDW-UHFFFAOYSA-N |
The presence of the bromine atom at the 2-position of the benzaldehyde ring is a key structural feature that contributes to its chemical reactivity and potential biological activity.
Synthesis Methods
The synthesis of 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde typically involves nucleophilic aromatic substitution reactions. Based on the available research data, one common synthetic approach includes:
-
Reaction of 4-(dimethylamino)piperidine with 2-bromo-4-nitrobenzaldehyde
-
Nucleophilic aromatic substitution reaction
-
Reduction of the nitro group to an amino group
-
Catalytic hydrogenation or application of other reducing agents
Similar piperidine-containing benzaldehyde derivatives are often synthesized using anhydrous potassium carbonate (K₂CO₃) and dimethylformamide (DMF) as solvents at elevated temperatures (approximately 90°C for 6-12 hours) . The general reaction involves the substitution at the N-H position of piperidine with appropriate benzaldehyde derivatives .
Structural Analysis and Isomers
2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is one of several positional isomers that differ in the location of the bromine atom on the benzaldehyde ring. The table below compares this compound with its structural analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Characteristic |
|---|---|---|---|---|
| 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | 1713160-78-1 | C₁₄H₁₉BrN₂O | 311.22 g/mol | Bromine at position 2, piperidinyl at position 4 |
| 4-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | 1157005-16-7 | C₁₄H₁₉BrN₂O | 311.22 g/mol | Bromine at position 4, piperidinyl at position 2 |
| 2-Bromo-6-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | 1707357-90-1 | C₁₄H₁₉BrN₂O | 311.22 g/mol | Bromine at position 2, piperidinyl at position 6 |
| 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | 1774896-24-0 | C₁₄H₁₉BrN₂O | 311.22 g/mol | Bromine at position 5, piperidinyl at position 2 |
These positional isomers share the same molecular formula and weight but differ in the arrangement of substituents, which can significantly impact their chemical reactivity and biological properties .
Biological Activity
The biological activity of 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde stems from its unique structural characteristics:
-
The piperidine moiety enables interaction with various receptors and enzymes, potentially inhibiting their activity
-
This interaction can modulate biological pathways, making it relevant in pharmacological studies
-
The presence of the bromine atom and dimethylamino group contributes to its unique pharmacological profile
Research indicates that this compound exhibits significant biological activity that could be valuable in drug development targeting various conditions, particularly neurological disorders.
Enzyme Inhibition Properties
2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde has been shown to inhibit specific enzymes, which is critical for drug design targeting neurological conditions. While the exact mechanisms are still being investigated, similar benzaldehyde derivatives have demonstrated inhibition of enzymes such as aldehyde dehydrogenase (ALDH), which plays a role in various metabolic pathways .
Studies on related compounds suggest that the bromine substituent can significantly affect the compound's enzyme inhibition profile. For instance, some brominated benzaldehyde derivatives have demonstrated 15-fold variations in IC₅₀ values against ALDH1A1 .
Neuropharmacological Applications
The neuropharmacological potential of 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is primarily related to its ability to interact with neurotransmitter systems. The dimethylamino group on the piperidine ring is particularly significant, as it can enhance brain penetration and interaction with central nervous system receptors.
Research on structural analogs has indicated that:
-
Piperidine derivatives often exhibit high affinity for neuroreceptors
-
The dimethylamino substitution on the piperidine ring can improve binding to specific neurological targets
-
The bromine atom can enhance metabolic stability and receptor selectivity
-
These combined features make the compound promising for targeting neurological disorders
Comparison with Other Piperidine Derivatives
A variety of piperidine derivatives with benzaldehyde moieties have been studied for their biological activities. The table below compares 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde with other related compounds:
| Compound | Molecular Formula | Key Structural Feature | Potential Applications |
|---|---|---|---|
| 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde | C₁₄H₁₉BrN₂O | Dimethylamino group on piperidine | Neurological disorders, enzyme inhibition |
| 4-(Piperidin-1-yl)benzaldehyde | C₁₂H₁₅NO | Unsubstituted piperidine | Pharmaceutical intermediate |
| 4-(4-Methylpiperazin-1-yl)benzaldehyde | C₁₂H₁₆N₂O | Methylpiperazine instead of piperidine | Drug development scaffold |
| 4-(Pyrrolidin-1-yl)benzaldehyde | C₁₁H₁₃NO | Pyrrolidine instead of piperidine | Pharmaceutical applications |
Each compound exhibits unique properties based on its specific substitution pattern, affecting its potential pharmacological applications .
Research Findings and Future Directions
Current research on 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde highlights its potential in medicinal chemistry, particularly:
-
Development of pharmaceuticals targeting neurological disorders
-
Exploration as an enzyme inhibitor for various therapeutic applications
-
Investigation as a chemical intermediate for synthesizing more complex bioactive compounds
-
Study of structure-activity relationships to develop more potent derivatives
Future research directions may include more detailed mechanistic studies of its enzyme inhibition properties, exploration of its effects on specific neurotransmitter systems, and development of derivatives with enhanced potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume